molecular formula C20H16Cl2N2OS B15077691 (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

Cat. No.: B15077691
M. Wt: 403.3 g/mol
InChI Key: TXEFFOCNAPOPNR-VQHVLOKHSA-N
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Description

(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a dichlorophenyl group, a thiazolyl group, and a propenamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and propenamide groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16Cl2N2OS

Molecular Weight

403.3 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16Cl2N2OS/c1-13-2-4-14(5-3-13)10-16-12-23-20(26-16)24-19(25)9-7-15-6-8-17(21)18(22)11-15/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b9-7+

InChI Key

TXEFFOCNAPOPNR-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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